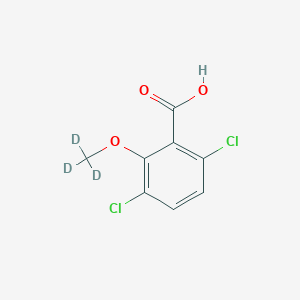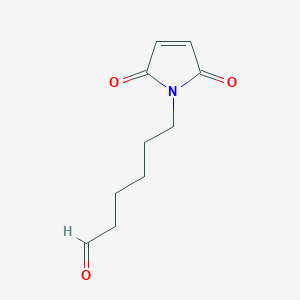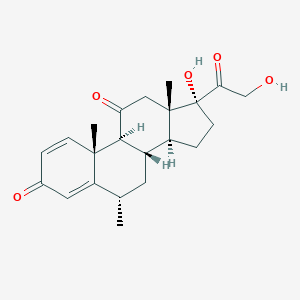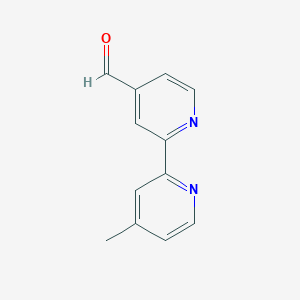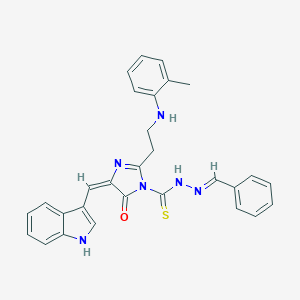
Dahctp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dahctp is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Dahctp is a derivative of the natural compound, 2,3-dihydro-1H-cyclopenta[b]quinoline-1,4-dione, and is characterized by its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of Dahctp is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Dahctp has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase. These enzymes play a crucial role in cell signaling and proliferation, making Dahctp a potential candidate for cancer therapy.
Biochemische Und Physiologische Effekte
Dahctp has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Dahctp has also been reported to inhibit cell proliferation and migration, which are crucial processes involved in tumor growth and metastasis. In addition, Dahctp has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Dahctp is its synthetic nature, which allows for the production of large quantities of the compound. This is beneficial for lab experiments that require high doses of the compound. However, one of the limitations of Dahctp is its limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the synthesis of Dahctp can be challenging, and the yield of the process can be affected by various factors, including the purity of the starting material and the quality of the reagents used.
Zukünftige Richtungen
There are several future directions for the study of Dahctp. One of the areas of interest is the development of Dahctp-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of Dahctp, which may provide insights into its potential applications in various fields. In addition, the synthesis of Dahctp can be optimized to improve the yield and purity of the process, which may facilitate its use in lab experiments. Overall, the study of Dahctp has significant potential for the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of Dahctp involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline-1,4-dione with various reagents, including hydrazine hydrate, sodium hydroxide, and acetic anhydride. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product. The yield of the synthesis process depends on the purity of the starting material, reaction conditions, and the quality of the reagents used.
Wissenschaftliche Forschungsanwendungen
Dahctp has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anticancer, antiviral, and antitumor properties, making it a promising candidate for drug development. Dahctp has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, Dahctp has been reported to have potential applications in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases.
Eigenschaften
CAS-Nummer |
110537-14-9 |
|---|---|
Produktname |
Dahctp |
Molekularformel |
C15H29N4O13P3 |
Molekulargewicht |
566.33 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-[4-(6-aminohexylamino)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H29N4O13P3/c16-6-3-1-2-4-7-17-13-5-8-19(15(21)18-13)14-9-11(20)12(30-14)10-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,8,11-12,14,20H,1-4,6-7,9-10,16H2,(H,25,26)(H,27,28)(H,17,18,21)(H2,22,23,24)/t11-,12+,14+/m0/s1 |
InChI-Schlüssel |
HGJARKVELPNKKU-OUCADQQQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
DAHCTP N(4)-(6-aminohexyl)deoxycytidine 5'-triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



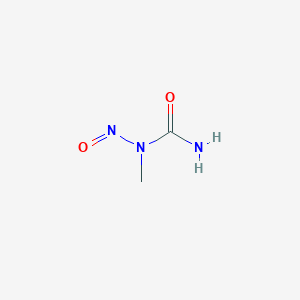

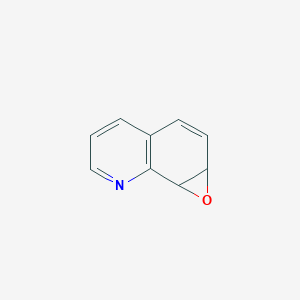
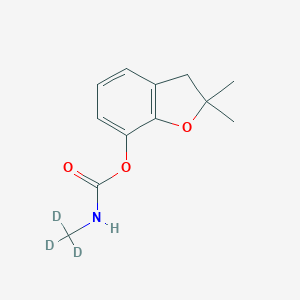
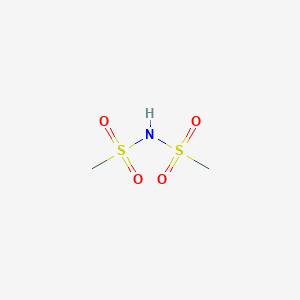
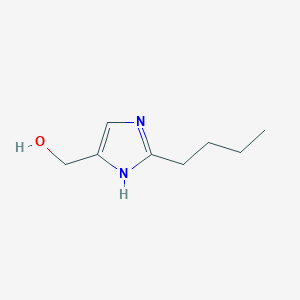


![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
